molecular formula C16H18N2OS B4655886 N-[(2-phenyl-1,3-thiazol-4-yl)methyl]cyclopentanecarboxamide

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]cyclopentanecarboxamide

Cat. No. B4655886
M. Wt: 286.4 g/mol
InChI Key: RPKCXRZHXDUAKD-UHFFFAOYSA-N
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Description

Thiazole derivatives have attracted significant attention due to their diverse biological activities and their presence in many bioactive compounds. The synthesis and study of such compounds, including those structurally similar to N-[(2-phenyl-1,3-thiazol-4-yl)methyl]cyclopentanecarboxamide, provide valuable insights into their potential applications in various fields beyond pharmaceuticals, such as material science and chemical synthesis.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the cyclization of thioamides or thioureas, which can be achieved through different reagents and conditions. For example, Kumar et al. (2013) described an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via one-step chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013). Such methodologies could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing both sulfur and nitrogen atoms, which significantly influences their chemical behavior and reactivity. Inkaya et al. (2012) utilized X-ray single crystal diffraction technique, IR-NMR spectroscopy, and quantum chemical computational methods to characterize the structure of a closely related compound, providing detailed insights into bond lengths, angles, and overall molecular geometry (Inkaya, Dinçer, Ekici, & Cukurovalı, 2012).

Mechanism of Action

While the exact mechanism of action of “N-[(2-phenyl-1,3-thiazol-4-yl)methyl]cyclopentanecarboxamide” is not specified in the retrieved papers, thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . They help the body to release energy from carbohydrates during metabolism and also help in the normal functioning of the nervous system by their role in the synthesis of neurotransmitters .

Future Directions

Thiazoles and their derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-15(12-6-4-5-7-12)17-10-14-11-20-16(18-14)13-8-2-1-3-9-13/h1-3,8-9,11-12H,4-7,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKCXRZHXDUAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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